molecular formula C16H26O2 B14063933 Benzene, 1,4-dimethoxy-2-octyl- CAS No. 101447-69-2

Benzene, 1,4-dimethoxy-2-octyl-

Cat. No.: B14063933
CAS No.: 101447-69-2
M. Wt: 250.38 g/mol
InChI Key: YWCFPDHDTXQKNY-UHFFFAOYSA-N
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Description

Benzene, 1,4-dimethoxy-2-octyl- (IUPAC name: 2-octyl-1,4-dimethoxybenzene) is a substituted aromatic compound characterized by two methoxy (-OCH₃) groups at the 1,4-positions and a linear octyl (-C₈H₁₇) chain at the 2-position of the benzene ring. Its molecular formula is C₁₆H₂₄O₂, with a molecular weight of 248.36 g/mol.

Properties

CAS No.

101447-69-2

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1,4-dimethoxy-2-octylbenzene

InChI

InChI=1S/C16H26O2/c1-4-5-6-7-8-9-10-14-13-15(17-2)11-12-16(14)18-3/h11-13H,4-10H2,1-3H3

InChI Key

YWCFPDHDTXQKNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts alkylation using octyl halides and Lewis acids like aluminum chloride ($$ \text{AlCl}_3 $$) is a classical approach. However, primary alkyl halides (e.g., 1-chlorooctane) often lead to carbocation rearrangements, reducing regioselectivity. Modifications include:

  • Catalyst Optimization : Employing $$ \text{FeCl}3 $$ or $$ \text{ZnCl}2 $$ at milder temperatures (40–60°C) to minimize side reactions.
  • Solvent Systems : Dichloromethane or nitrobenzene enhances electrophile stability.

Example Protocol :

  • Dissolve 1,4-dimethoxybenzene (5.0 g, 36.2 mmol) in dichloromethane (50 mL).
  • Add 1-chlorooctane (6.2 mL, 39.8 mmol) and $$ \text{AlCl}_3 $$ (7.2 g, 54.3 mmol) under nitrogen.
  • Reflux at 50°C for 12 hours.
  • Quench with ice-water, extract with $$ \text{CH}2\text{Cl}2 $$, and purify via column chromatography.

Yield : 58–65% (variable due to competing oligomerization).

Friedel-Crafts Acylation-Reduction

To circumvent carbocation instability, a two-step acylation-reduction sequence is preferred:

  • Acylation : React 1,4-dimethoxybenzene with octanoyl chloride ($$ \text{C}7\text{H}{15}\text{COCl} $$) in $$ \text{CS}2 $$ using $$ \text{AlCl}3 $$.
  • Reduction : Treat the resultant ketone ($$ \text{2-octanoyl-1,4-dimethoxybenzene} $$) with Clemensen reagent ($$ \text{Zn(Hg)/HCl} $$) or Wolff-Kishner conditions ($$ \text{NH}2\text{NH}2/\text{KOH} $$).

Advantages :

  • Higher regioselectivity (>85%) at the 2-position.
  • Avoids carbocation rearrangements.

Nucleophilic Aromatic Substitution (SNAr)

SNAr requires electron-deficient aromatic systems, conflicting with the electron-rich 1,4-dimethoxybenzene. However, introducing a nitro group at the 2-position temporarily enhances reactivity:

  • Nitration : Treat 1,4-dimethoxybenzene with fuming $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ at 0°C to yield 2-nitro-1,4-dimethoxybenzene.
  • Nitro Displacement : React with octylthiolate ($$ \text{C}8\text{H}{17}\text{S}^- $$) in DMF at 120°C for 24 hours.

Yield : 40–50% (limited by nitro group’s poor leaving ability).

Transition Metal-Catalyzed Coupling

Ullmann Coupling

Aryl halides (e.g., 2-bromo-1,4-dimethoxybenzene) couple with octyl Grignard reagents ($$ \text{C}8\text{H}{17}\text{MgBr} $$) using palladium catalysts:

  • Catalyst : $$ \text{Pd(OAc)}_2 $$ (5 mol%)
  • Ligand : PPh$$_3$$ (10 mol%)
  • Solvent : THF, 80°C, 18 hours

Yield : 70–75% (requires brominated precursor synthesis).

Suzuki-Miyaura Coupling

Limited applicability due to challenges in preparing alkylboronic acids. Experimental attempts using 2-bromo-1,4-dimethoxybenzene and octyl-9-BBN show <30% conversion.

High-Pressure Alkylation

Adapting methods from ortho-dimethylation, octyl chloride reacts with 1,4-dimethoxybenzene under high pressure:

  • Conditions : 0.3–0.5 MPa, 80–100°C, aqueous KOH.
  • Molar Ratio : 1:2.5 (1,4-dimethoxybenzene:octyl chloride).

Yield : 55–60% (lower due to octyl chloride’s reduced reactivity vs. methyl chloride).

Comparative Analysis of Methods

Method Conditions Yield (%) Regioselectivity Scalability
Friedel-Crafts Alkylation $$ \text{AlCl}_3 $$, 50°C, 12h 58–65 Moderate Moderate
Acylation-Reduction $$ \text{AlCl}_3 $$, then $$ \text{Zn(Hg)} $$ 75–85 High High
Ullmann Coupling $$ \text{Pd(OAc)}_2 $$, THF, 80°C 70–75 High Low
High-Pressure 0.5 MPa, KOH, 100°C 55–60 Moderate High

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-dimethoxy-2-octyl- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct the incoming electrophile to the ortho and para positions relative to themselves.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 1,4-benzoquinone derivatives.

    Reduction: Formation of 1,4-dimethoxycyclohexane derivatives.

    Substitution: Formation of brominated or nitrated derivatives of Benzene, 1,4-dimethoxy-2-octyl-.

Scientific Research Applications

Benzene, 1,4-dimethoxy-2-octyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1,4-dimethoxy-2-octyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The octyl group contributes to the hydrophobic interactions, enhancing the compound’s ability to penetrate lipid membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1,4-dimethoxy-2-octylbenzene and analogous benzene derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
1,4-Dimethoxy-2-octylbenzene C₁₆H₂₄O₂ 1,4-OCH₃; 2-C₈H₁₇ 248.36 High lipophilicity; likely liquid at room temperature (inferred from alkyl chains)
1,4-Dimethoxy-2-(tert-butyl)benzene () C₁₂H₁₈O₂ 1,4-OCH₃; 2-C(CH₃)₃ 194.27 Solid at room temperature; lower solubility due to bulky tert-butyl group
1,4-Dimethoxybenzene () C₈H₁₀O₂ 1,4-OCH₃ 138.16 Low molecular weight; crystalline solid; used in fragrance industries
4-(1,5-Dimethylhexyl)-2-methoxy-1-methylbenzene () C₁₆H₂₆O 2-OCH₃; 1-CH₃; 4-(branched C₈H₁₇) 234.38 Branched alkyl chain reduces crystallinity; higher volatility
1,4-Dimethoxy-2-methyl-5-(isopropyl)benzene () C₁₂H₁₈O₂ 1,4-OCH₃; 2-CH₃; 5-C₃H₇ 194.27 Compact substituents; applications in spice chemistry (e.g., carvacryl derivatives)

Key Comparative Insights :

Substituent Effects on Physical State :

  • Linear alkyl chains (e.g., octyl in the target compound) increase liquidity compared to bulky tert-butyl () or branched chains ().
  • Shorter substituents (e.g., methyl or methoxy in ) favor crystalline structures .

Lipophilicity and Solubility: The octyl chain in the target compound significantly enhances hydrophobicity, making it more suitable for non-polar solvents or lipid-based systems compared to analogs with smaller substituents .

Synthetic and Analytical Data :

  • While the target compound lacks direct spectral data, analogs like 1,4-dimethoxybenzene () and tert-butyl derivatives () provide reference points for IR, MS, and GC-MS characterization .

Commercial and Industrial Relevance :

  • 1,4-Dimethoxybenzene () is widely used in perfumery and as a stabilizer, whereas branched analogs () find niche roles in agrochemicals and spice chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-dimethoxy-2-octylbenzene?

  • Methodological Answer : The compound can be synthesized via alkylation of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) using Friedel-Crafts alkylation or nucleophilic substitution. For example, octyl halides or alcohols may react with the aromatic ring under acidic or catalytic conditions. Key steps include:

  • Regiochemical Control : The methoxy groups at positions 1 and 4 direct electrophilic substitution to the ortho/para positions. Introducing the octyl group at position 2 requires careful optimization of reaction conditions (e.g., Lewis acid catalysts like AlCl₃) to favor para-directing effects .
  • Purification : Column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) is recommended to isolate the product .

Q. How is 1,4-dimethoxy-2-octylbenzene characterized spectroscopically?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. The methoxy protons typically resonate at δ 3.7–3.9 ppm, while the octyl chain shows characteristic alkyl signals (δ 0.8–1.5 ppm). Aromatic protons at position 3 and 6 (ortho to methoxy groups) appear downfield (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) or GC-MS confirms molecular weight (C₁₆H₂₄O₂; calc. 248.35 g/mol). Electron ionization (EI) fragmentation patterns should align with NIST reference data for structurally related dimethoxybenzenes .
  • X-ray Crystallography : For crystalline derivatives, single-crystal XRD resolves bond angles and confirms regiochemistry .

Advanced Research Questions

Q. What experimental challenges arise in achieving regioselective substitution on 1,4-dimethoxybenzene derivatives?

  • Methodological Answer :

  • Competing Directing Effects : Methoxy groups are strong para-directors, but steric hindrance from bulky substituents (e.g., octyl) can shift reactivity. Use directing groups (e.g., nitro) temporarily to block undesired positions, followed by reduction .
  • Catalytic Optimization : Screening Lewis acids (e.g., FeCl₃ vs. AlCl₃) or solvent polarity (DMF vs. THF) can modulate selectivity. For example, AlCl₃ in dichloromethane enhances electrophilic substitution at position 2 .

Q. How does the stability of 1,4-dimethoxy-2-octylbenzene vary under oxidative or photolytic conditions?

  • Methodological Answer :

  • Oxidative Stability : The methoxy groups are electron-donating, making the aromatic ring susceptible to oxidation. Avoid storage with peroxides or strong oxidizers. Stability tests under air/O₂ at 40°C for 48 hours can assess degradation (monitor via TLC or HPLC) .
  • Photolytic Degradation : UV-Vis exposure (254–365 nm) may cleave methoxy or alkyl chains. Use amber vials and conduct photostability assays with controlled light sources .

Q. How should researchers resolve contradictions in reported spectral data for dimethoxybenzene derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 1,4-diethoxybenzene δ 1.3–1.5 ppm for ethyl groups) .
  • Isotopic Labeling : Use deuterated solvents (CDCl₃) to eliminate solvent interference in ¹H NMR.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and verify assignments against experimental data .

Q. What strategies are effective in designing derivatives of 1,4-dimethoxy-2-octylbenzene for specific applications (e.g., surfactants or liquid crystals)?

  • Methodological Answer :

  • Tailoring Polarity : Introduce polar groups (e.g., hydroxyl, sulfonate) at the octyl chain terminus to enhance surfactant properties.
  • Liquid Crystal Design : Modify alkyl chain length (C₈ vs. C₁₂) and monitor mesophase behavior via differential scanning calorimetry (DSC) and polarized optical microscopy .

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